N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Catalog No.
S11434253
CAS No.
M.F
C18H15N5O2
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H...

Product Name

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

IUPAC Name

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C18H15N5O2/c24-17(20-13-6-5-12-7-9-19-16(12)11-13)8-10-23-18(25)14-3-1-2-4-15(14)21-22-23/h1-7,9,11,19H,8,10H2,(H,20,24)

InChI Key

NXMGQNVUVFXDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound characterized by its unique structure, which combines an indole moiety with a benzotriazinone derivative. The compound features a propanamide functional group that connects these two distinct structural elements. The presence of the indole ring is notable for its prevalence in various biological systems, while the benzotriazinone structure is known for its potential pharmacological activities. The molecular formula for this compound is C15H14N4O3, and it possesses a molecular weight of 298.30 g/mol.

Due to its functional groups. Notable types of reactions include:

  • Substitution Reactions: The indole and benzotriazinone rings can undergo electrophilic aromatic substitution, allowing for the introduction of different substituents.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the benzotriazinone moiety can be reduced to form an alcohol or amine.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide exhibits significant biological activities, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their ability to act as:

  • Anticancer Agents: Benzotriazinones are known for their cytotoxic properties against various cancer cell lines.
  • Antimicrobial Agents: The indole component may contribute to antibacterial and antifungal activities.
  • Enzyme Inhibitors: This compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

Research into its specific mechanisms of action is ongoing, with studies focusing on its interaction with biological targets.

Several methods have been developed for synthesizing N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide:

  • Condensation Reactions: The synthesis often begins with the condensation of indole derivatives with appropriate benzotriazinone precursors.
  • Amidation: The final step typically involves forming the amide bond between the indole and benzotriazinone components using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Cyclization Techniques: Various cyclization methods may be employed to form the benzotriazinone structure from simpler precursors.

These methods allow for modifications that can enhance biological activity or alter solubility profiles.

The applications of N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide are diverse:

  • Pharmaceutical Development: Due to its potential anticancer and antimicrobial properties, it is being explored as a lead compound in drug discovery.
  • Biochemical Research: It serves as a tool in studying enzyme interactions and cellular pathways.
  • Material Science: Its unique chemical properties may allow for applications in creating specialized materials or coatings.

Interaction studies are crucial for understanding how N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide interacts with biological targets. Research indicates that it may bind to specific receptors or enzymes, leading to modulation of biological pathways. Techniques such as molecular docking simulations and binding affinity assays are commonly employed to elucidate these interactions.

Several compounds share structural similarities with N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamideFuran ring instead of indoleAnticancerLonger hexanamide chain enhances solubility
2-(6-chloro-4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamideContains chlorine substituentAntimicrobialChlorine enhances reactivity
2-(4-methylbenzoyl)-N-[1-(2-hydroxypropyl)]acetamideDifferent acetamide structureAntidiabeticHydroxypropyl group increases water solubility

The uniqueness of N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide lies in its combination of both indole and benzotriazinone moieties, which may impart distinct biological activities not found in other similar compounds. Its potential as a therapeutic agent continues to be an area of active research.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

333.12257474 g/mol

Monoisotopic Mass

333.12257474 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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